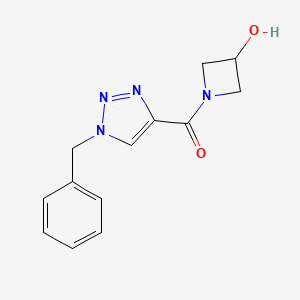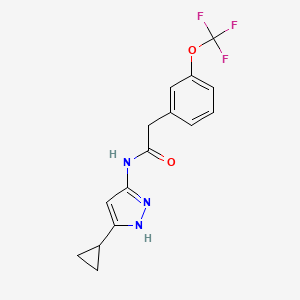![molecular formula C17H17F3N2O2 B6641282 Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFMK or TFMK-1, and it belongs to a class of compounds known as piperidinylquinolines.
作用机制
The exact mechanism of action of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
The advantages of using Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone in lab experiments include its potent therapeutic effects and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone. These include further studies to fully understand its mechanism of action, the development of more potent and selective analogs, and the investigation of its potential use in the treatment of various diseases. In addition, further studies are needed to evaluate its safety and toxicity in humans.
合成方法
The synthesis of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone involves the reaction of 2-chloroquinoline with 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone.
科学研究应用
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been studied for its potential use as an anticancer agent.
属性
IUPAC Name |
quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-7-9-22(10-8-12)16(24)14-6-5-11-3-1-2-4-13(11)21-14/h1-6,12,15,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJIQOMNHPNBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(F)(F)F)O)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)
![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)
![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)
